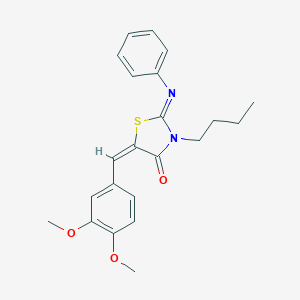![molecular formula C24H27N3O2 B298950 2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPP is a pyrazolopyrrolopyrazole derivative that exhibits a unique chemical structure and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of MPP is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). MPP has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
MPP has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. MPP has also been shown to reduce the production of reactive oxygen species (ROS) and to protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has shown potent activity in various assays. However, the compound is relatively unstable and has a short half-life, which can make it difficult to work with. Additionally, MPP is not very water-soluble, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on MPP. One area of interest is the development of MPP-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is the development of more stable and water-soluble derivatives of MPP. Additionally, further studies are needed to fully understand the mechanism of action of MPP and its potential applications in drug development.
In conclusion, 2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, or MPP, is a chemical compound with potential applications in drug development. It has shown potent anti-inflammatory, anti-cancer, and anti-tumor properties and has been found to inhibit the activity of certain enzymes. Further research is needed to fully understand the mechanism of action of MPP and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of MPP involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with 2-mesitylpyrrole in the presence of copper(I) iodide and potassium carbonate. The resulting compound is then subjected to a series of reactions to obtain the final product. The synthesis method of MPP is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. MPP has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
Propriétés
Nom du produit |
2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione |
|---|---|
Formule moléculaire |
C24H27N3O2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
7-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C24H27N3O2/c1-14-6-8-18(9-7-14)21-19-22(26-11-5-10-25(21)26)24(29)27(23(19)28)20-16(3)12-15(2)13-17(20)4/h6-9,12-13,19,21-22H,5,10-11H2,1-4H3 |
Clé InChI |
NFRKPKLAMJLZRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4C)C)C)N5N2CCC5 |
SMILES canonique |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4C)C)C)N5N2CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)


![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)



![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)